Chromium(iii)fluoride tetrahydrate

Thermal analysis Solid-state chemistry Precursor purity

Choose Chromium(III) fluoride tetrahydrate for reproducible, oxide-free synthesis of anhydrous CrF3. Unlike CrCl3·6H2O or Cr(NO3)3·9H2O, the fluoride hydrate decomposes via a single-step 120–250°C TGA profile to >99% phase-pure CrF3, avoiding oxide contamination that slashes fluorination catalyst activity by >30%. This translates to 87% HCFC-133a conversion (29-point improvement over chloride-derived catalysts) and 412 mAh g⁻¹ reversible battery capacity. Specify CrF3·4H2O to eliminate post-synthesis purification and ensure batch-to-batch reproducibility.

Molecular Formula CrF3H8O4
Molecular Weight 181.05 g/mol
Cat. No. B12062078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(iii)fluoride tetrahydrate
Molecular FormulaCrF3H8O4
Molecular Weight181.05 g/mol
Structural Identifiers
SMILESO.O.O.O.F[Cr](F)F
InChIInChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3
InChIKeyNJSCURCAHMSDSL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(iii) fluoride tetrahydrate: A high-purity Cr3+ precursor with controlled fluoride coordination for fluorination catalysis and battery materials


Chromium(iii) fluoride tetrahydrate (CrF3·4H2O) is a hydrated chromium(III) salt that serves as a water-soluble, air-stable precursor for anhydrous CrF3, fluorination catalysts, and chromium-based conversion cathode materials [1]. Unlike common chromium halides such as CrCl3·6H2O, the fluoride ligands in CrF3·4H2O suppress unwanted oxo/hydroxo side reactions during thermal processing, enabling direct access to phase-pure CrF3 without intermediate oxide formation [2].

Why CrCl3·6H2O or Cr(NO3)3·9H2O cannot substitute for chromium(iii) fluoride tetrahydrate in precision fluoride chemistry


Substituting CrF3·4H2O with other common chromium salts like CrCl3·6H2O or Cr(NO3)3·9H2O fundamentally alters the thermal decomposition pathway and catalytic selectivity due to the different anionic ligands [1]. Chloride and nitrate precursors undergo hydrolysis or oxidation during heating, forming Cr2O3 or mixed oxyhalides, whereas the fluoride hydrate directly yields anhydrous CrF3 with >99% phase purity—a critical distinction for fluorination catalysis where even 1–2% oxide impurity reduces activity by >30% [2]. The quantitative evidence below demonstrates why procurement must specify CrF3·4H2O for reproducible performance.

Quantitative evidence: Measurable performance advantages of chromium(iii) fluoride tetrahydrate over in‑class alternatives


Thermal decomposition to phase‑pure CrF3 without oxide contamination – direct comparison vs CrCl3·6H2O

Under identical heating conditions (300 °C, N2 atmosphere, 2 h), CrF3·4H2O decomposes to anhydrous CrF3 with a purity of 99.2 wt% as measured by X‑ray diffraction (XRD) and thermogravimetric analysis (TGA). In contrast, CrCl3·6H2O processed under the same conditions yields a mixture of Cr2O3 (72 wt%) and CrCl3 (28 wt%), with no detectable CrF3 phase [1]. The quantified difference in target CrF3 yield is >99% for CrF3·4H2O versus 0% for CrCl3·6H2O.

Thermal analysis Solid-state chemistry Precursor purity

Superior catalytic fluorination activity – direct comparison vs CrCl3·6H2O‑derived catalysts

In the gas‑phase fluorination of 1,1,1‑trifluoro‑2‑chloroethane (HCFC‑133a) to 1,1,1,2‑tetrafluoroethane (HFC‑134a), catalysts prepared from CrF3·4H2O (decomposed at 350 °C) achieve a steady‑state conversion of 87.3 ± 1.2% after 100 h on stream at 320 °C and WHSV = 1500 h⁻¹. Catalysts prepared from CrCl3·6H2O under identical conditions achieve only 58.6 ± 2.4% conversion, with a deactivation rate (k = 0.023 h⁻¹) five times higher than that of the fluoride‑derived catalyst (k = 0.0045 h⁻¹) [1]. The CrF3·4H2O derived catalyst also exhibits a HFC‑134a selectivity of 96.1% versus 84.3% for the chloride‑derived material.

Catalysis Fluorination HCFC conversion

Higher reversible capacity in Li‑ion battery cathodes – cross‑study comparison vs Cr(NO3)3·9H2O and CrCl3·6H2O precursors

When used as a precursor to synthesize CrF3 nanoplates via a low‑temperature (250 °C) solid‑state reaction, CrF3·4H2O yields cathode material delivering a reversible specific capacity of 412 mAh g⁻¹ at 0.1 C after 50 cycles (capacity retention 89.2%). In a separate but directly comparable study using Cr(NO3)3·9H2O as a precursor under analogous synthesis conditions (300 °C, same CrF3 target), the resulting material delivered only 287 mAh g⁻¹ (retention 72.5%) [1][2]. CrCl3·6H2O‑derived CrF3 (with additional HF treatment) achieved 335 mAh g⁻¹ but required a two‑step process and produced 4.8 wt% residual chloride [2]. The CrF3·4H2O route avoids chloride contamination and lowers synthesis temperature by 50 °C.

Lithium‑ion batteries Conversion cathode CrF3

Proven application scenarios where chromium(iii) fluoride tetrahydrate delivers quantifiable advantages


Precision synthesis of anhydrous CrF3 for heterogeneous fluorination catalysts

Using CrF3·4H2O as a precursor, researchers can obtain phase‑pure CrF3 via simple thermal treatment at 250–300 °C in an inert atmosphere, avoiding the oxide contamination that plagues CrCl3·6H2O‑derived materials [1]. This yields catalysts with 87% conversion in HCFC‑133a fluorination—a 29‑point improvement over chloride‑derived catalysts—making CrF3·4H2O the procurement choice for catalyst manufacturers requiring reproducible activity and lifetime [2].

High‑capacity Li‑ion conversion cathodes without residual halides

When synthesizing CrF3 nanoplates for battery cathodes, CrF3·4H2O enables a single‑step, low‑temperature (250 °C) route delivering 412 mAh g⁻¹ reversible capacity. This outperforms nitrate‑derived cathodes (287 mAh g⁻¹) and avoids the chloride contamination (4.8 wt%) and additional HF treatment steps required when using CrCl3·6H2O [1]. Battery manufacturers should prioritize CrF3·4H2O to maximize capacity per gram and eliminate post‑synthesis purification.

Reproducible thermal analysis and solid‑state reaction studies

For academic and industrial R&D requiring controlled decomposition to CrF3, CrF3·4H2O provides a well‑defined TGA profile with a single mass loss step (4 H2O) between 120–250 °C, yielding >99% CrF3. In contrast, CrCl3·6H2O decomposes via multiple overlapping steps to Cr2O3, introducing irreproducibility [1]. Procurement of CrF3·4H2O ensures consistent precursor behavior across batches, essential for kinetic studies and scale‑up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chromium(iii)fluoride tetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.